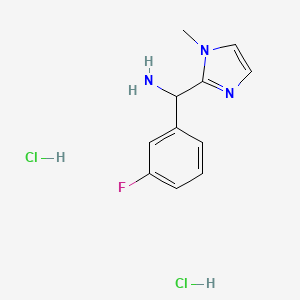
1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea, also known as PTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. PTU is a urea derivative that has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects. In
Applications De Recherche Scientifique
1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea has been extensively studied for its potential applications in medical research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties. 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. It has also been found to reduce inflammation in animal models of rheumatoid arthritis and to inhibit angiogenesis in tumors.
Mécanisme D'action
The mechanism of action of 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea is not fully understood. However, it has been proposed that 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea exerts its anti-tumor effects by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in cell growth and proliferation. 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea has also been found to inhibit the expression of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis.
Biochemical and Physiological Effects:
1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea has been found to exhibit promising biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastatic process. In addition, 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anti-tumor effects in vitro and in vivo. 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea has also been found to be relatively safe and well-tolerated in animal studies. However, there are some limitations to using 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea is not fully understood, which can make it challenging to design experiments to elucidate its effects.
Orientations Futures
There are several future directions for the study of 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea. One direction is to investigate the potential of 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore the mechanism of action of 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea and to identify its molecular targets. Additionally, further studies are needed to optimize the synthesis of 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea and to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea has been achieved using different methods. One of the methods involves the reaction between 2-aminopyridine, 2-thiophenemethylamine, and 3-thiophenemethylisocyanate in the presence of a catalyst. Another method involves the reaction between 2-aminopyridine and 2-(thiophen-2-yl)ethylamine, followed by the reaction with 3-(thiophen-3-yl)propylisocyanate. Both methods have been reported to yield 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea in good yields.
Propriétés
IUPAC Name |
1-(pyridin-2-ylmethyl)-3-thiophen-2-yl-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c20-16(18-15-5-3-8-22-15)19(10-13-6-9-21-12-13)11-14-4-1-2-7-17-14/h1-9,12H,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQFBHHIDKKLBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2624670.png)
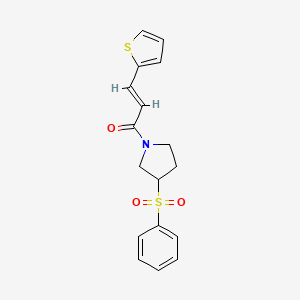
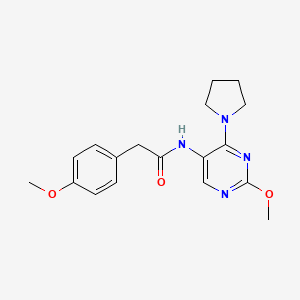
![Methyl 3-(phenylcarbamoylamino)-2-[(4-phenylpiperazin-1-yl)methyl]benzoate](/img/structure/B2624674.png)
![8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid](/img/structure/B2624675.png)


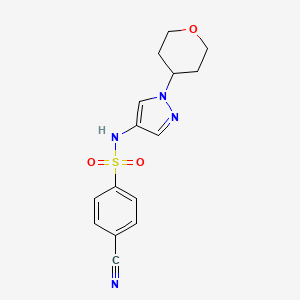
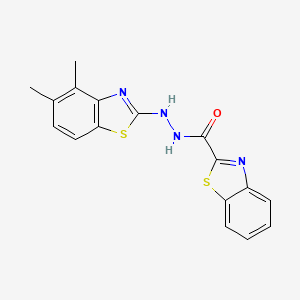
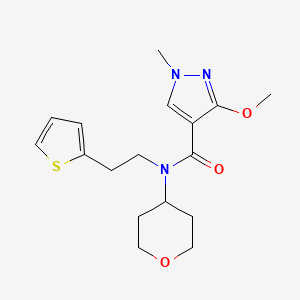
![3-Chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2624687.png)
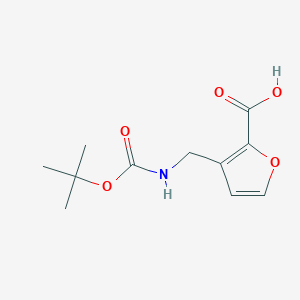
![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B2624692.png)
